Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization to form the naphthyridine core . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets.
Industrial Applications: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . This interaction can lead to various pharmacological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of the nitrogen atoms.
1,8-Naphthyridines: These compounds have nitrogen atoms at different positions and are known for their unique pharmacological properties.
The uniqueness of this compound lies in its specific functionalization and the resulting biological activities. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
Biological Activity
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Formula and Structure:
- Molecular Formula: C12H15N3O2
- Molecular Weight: 235.29 g/mol
- IUPAC Name: this compound
- CAS Number: 260247-85-6
Synthesis:
The synthesis of this compound has been achieved through various methods. One notable method involves asymmetric synthesis techniques that utilize a combination of Heck-type vinylation and ruthenium-catalyzed enantioselective transfer hydrogenation . This approach has been recognized for its efficiency and the ability to produce the compound without the need for extensive purification processes.
Biological Activity
This compound exhibits a range of biological activities:
1. Anticancer Activity:
Research indicates that derivatives of naphthyridine compounds possess significant anticancer properties. In particular, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
TAK-828F | SW620 (colorectal carcinoma) | 0.55 |
TAK-828F | HeLa (cervical cancer) | 0.87 |
2. Kinase Inhibition:
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR-2 and CDK2. The inhibition of these kinases is crucial in cancer progression and angiogenesis . Specific IC50 values for kinase inhibition include:
Kinase Target | IC50 (µM) |
---|---|
VEGFR-2 | 1.46 |
CDK2 | 0.36 |
3. Neuroprotective Effects:
In addition to anticancer properties, compounds in this class have shown potential neuroprotective effects by modulating neurotransmitter systems. They may act as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in MDPI demonstrated that a derivative of ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine significantly reduced tumor growth in xenograft models when administered orally . The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.
Case Study 2: Kinase Inhibition
Another research effort focused on the selective inhibition of CDK enzymes by naphthyridine derivatives. The study revealed that certain modifications to the naphthyridine structure enhanced selectivity and potency against CDK2 compared to other kinases . This finding underscores the potential for developing targeted cancer therapies based on this scaffold.
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-4-3-8-7-12-6-5-9(8)13-10/h3-4,12H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOOQROAGSLCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(CNCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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